(5E)-2-(piperidin-1-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-2-(PIPERIDIN-1-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a piperidine ring, a thiazolone core, and a phenyl group with a prop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(PIPERIDIN-1-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolone core, followed by the introduction of the piperidine ring and the phenyl group with the prop-2-en-1-yloxy substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(PIPERIDIN-1-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone core to a thiazolidine ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(5E)-2-(PIPERIDIN-1-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-2-(PIPERIDIN-1-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The piperidine ring and thiazolone core are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds share a similar core structure but differ in their substituents.
Piperidine-containing compounds: These include various pharmaceuticals that utilize the piperidine ring for biological activity.
Phenyl-substituted thiazolones: These compounds have similar structural motifs but with different substituents on the phenyl ring.
Uniqueness
What sets (5E)-2-(PIPERIDIN-1-YL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart is its combination of a piperidine ring, a thiazolone core, and a phenyl group with a prop-2-en-1-yloxy substituent. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H20N2O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5E)-2-piperidin-1-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H20N2O2S/c1-2-12-22-15-8-6-14(7-9-15)13-16-17(21)19-18(23-16)20-10-4-3-5-11-20/h2,6-9,13H,1,3-5,10-12H2/b16-13+ |
InChI Key |
ZXISPOCYBMPBEJ-DTQAZKPQSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCCC3 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3 |
Origin of Product |
United States |
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